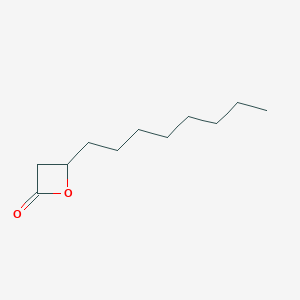

4-Octyloxetan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

51758-17-9 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

4-octyloxetan-2-one |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-10-9-11(12)13-10/h10H,2-9H2,1H3 |

InChI Key |

QVOWOUXELCKCEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CC(=O)O1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of 4 Octyloxetan 2 One and Oxetan 2 Ones

Ring-Opening Reactions of Oxetanes and Beta-Lactones

Ring-opening reactions are characteristic of strained cyclic compounds like oxetanes and β-lactones. researchgate.net These transformations are driven by the release of ring strain and can be initiated by nucleophiles, electrophiles, radicals, or acids. The specific outcome of the reaction, including which bond is cleaved and the stereochemistry of the product, is influenced by the nature of the substrate, the reagents used, and the reaction conditions. researchgate.net

Nucleophilic attack is a primary mode of reactivity for β-lactones. The electrophilic nature of both the carbonyl carbon (C2) and the β-carbon (C4) allows for two main regiochemical outcomes: cleavage of the oxygen-acyl bond or the oxygen-alkyl bond. nih.gov The choice between these pathways is highly dependent on the nature of the attacking nucleophile. researchgate.net

Oxygen-acyl cleavage, often termed the addition-elimination (AE) or BAC2 pathway, involves the nucleophilic attack at the electrophilic carbonyl carbon of the lactone ring. researchgate.netchemistnotes.comsemanticscholar.org This pathway is generally favored by "hard" nucleophiles, such as primary and secondary amines, ammonia, and alkoxides. researchgate.netstackexchange.com The reaction proceeds through a tetrahedral intermediate, followed by the cleavage of the bond between the carbonyl carbon and the ring oxygen, resulting in the formation of a β-hydroxy amide or ester derivative. researchgate.netwikipedia.org

For instance, the reaction of β-lactones with amines typically yields β-hydroxy amides through this acyl-oxygen cleavage mechanism. researchgate.netwikipedia.org The nucleophilicity of the amine facilitates the attack on the lactone carbonyl, leading to the ring-opened product. researchgate.net The regioselectivity can, however, be influenced by solvent effects; in the case of ammonia, altering the solvent from acetonitrile (B52724) to THF has been shown to invert the product ratio in favor of the alternative alkyl-oxygen cleavage pathway. stackexchange.com

Table 1: Influence of Nucleophile Type on Ring-Opening Pathway of β-Lactones

| Nucleophile Type | Predominant Cleavage Pathway | Resulting Product |

|---|---|---|

| "Hard" Nucleophiles (e.g., R₂NH, RO⁻) | Oxygen-Acyl (BAC2) researchgate.netstackexchange.com | β-Hydroxy Amide/Ester |

The alternative pathway, oxygen-alkyl cleavage, occurs via an S(_N)2-type attack on the β-carbon (the carbon atom attached to the ring oxygen). stackexchange.comacs.org This mechanism, also known as the BAL2 pathway, results in the displacement of the carboxylate group and inversion of the stereochemistry at the β-carbon. chemistnotes.comstackexchange.com This mode of attack is characteristic of "softer" nucleophiles. researchgate.net

A prominent example is the copper-mediated ring-opening of β-lactones using Grignard reagents. acs.org This method serves as a versatile route to enantiomerically enriched β-disubstituted carboxylic acids. acs.org The organocuprate attacks the β-carbon, leading to efficient S(_N)2 ring-opening. acs.org Similarly, azide and sulfonamide anions have been shown to favor S(_N)2 ring-opening to produce N-protected β-amino acid derivatives. researchgate.net This pathway highlights the utility of β-lactones as effective alkylating agents. stackexchange.com The choice between acyl and alkyl cleavage is thus a critical factor in controlling the synthetic outcome, allowing β-lactones to be versatile intermediates for a range of products. researchgate.net

While less common for the lactone carbonyl itself, the ether oxygen of the oxetane (B1205548) ring can be targeted by electrophiles, particularly strong acids, which are discussed in section 3.1.4. In a broader context, electrophilic addition to a double bond followed by intramolecular capture by a carboxylate, known as halolactonization, is a key method for forming lactone rings, demonstrating the interaction of these systems with electrophiles. wikipedia.org For pre-formed oxetanes, electrophilic ring-enlargement reactions are a known mode of reactivity.

Radical reactions provide another avenue for the transformation of lactones and related cyclic ethers. For oxetanes, radical ring-opening coupling reactions are a recognized class of transformations. While less documented for β-lactones specifically, analogous radical processes are known for other lactone types. For example, a manganese-mediated coupling reaction can be used to generate γ-lactones through a radical pathway. wikipedia.org These processes typically involve the generation of a radical species that initiates ring cleavage, followed by coupling with another molecule.

Both Lewis and Brønsted acids can catalyze the ring-opening of oxetanes and β-lactones by activating the ring. researchgate.netresearchgate.net Protonation or coordination of a Lewis acid to the ether oxygen of the oxetane ring makes the ring more susceptible to nucleophilic attack. researchgate.netnih.gov In the case of unsymmetrical oxetanes, acid catalysis typically promotes nucleophilic attack at the more substituted carbon atom, a process governed by electronic effects that stabilize the resulting partial positive charge.

Under acidic conditions, oxetanes can also undergo ring enlargement or expansion reactions to form larger heterocycles, such as tetrahydrofuran derivatives. researchgate.netbeilstein-journals.orgresearchgate.net These reactions can be promoted by strong protic acids or Lewis acids and proceed through a mechanism involving cleavage of a C-O bond to form a carbocationic intermediate, which is then trapped intramolecularly or by an external reagent to form a larger, more stable ring. researchgate.netresearchgate.netthieme-connect.de

Table 2: Examples of Acid-Catalyzed Ring Expansions of Oxetanes

| Catalyst / Reagent | Substrate | Product | Reference |

|---|---|---|---|

| Strong Protic Acid / Sulfoxonium Ylides | Oxetanes | Tetrahydrofurans | researchgate.netresearchgate.net |

| Photochemically Generated Carbenes | Oxetanes | Tetrahydrofurans | researchgate.net |

| In(OTf)₃ | 3-Amido Oxetanes | 2-Oxazolines | nih.gov |

Reductive Ring-Opening Methodologies

The reductive cleavage of the oxetan-2-one ring is a valuable transformation that typically yields 1,3-diols. This process involves the opening of the lactone ring through the addition of a hydride reagent. The regioselectivity of the ring opening is influenced by both steric and electronic factors of the substituents on the oxetane ring.

Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by cleavage of the acyl-oxygen bond. For unsymmetrically substituted oxetan-2-ones, the hydride preferentially attacks the less sterically hindered face of the carbonyl group.

A study on the reductive opening of oxetanes catalyzed by frustrated Lewis pairs has shown the potential for unusual reaction pathways, such as double reduction with aryl migration via neighboring group participation. acs.org While this particular study focused on oxetanes rather than oxetan-2-ones, the principles of activating the ring for reductive opening are relevant.

| Reductant | Substrate | Product | Key Features |

| LiAlH₄ | Generic 4-substituted oxetan-2-one | 1,3-diol | Standard method for β-lactone reduction. |

| Dibutylmagnesium/Pinacolborane | Monosubstituted oxetanes | Alcohols | Catalytic, highly regioselective reductive opening. nih.gov |

| Hydrosilane/B(C₆F₅)₃ | Aryl-substituted oxetanes | Alcohols with aryl migration | Frustrated Lewis pair catalysis leading to unexpected rearrangement. acs.org |

Cascade Reactions Involving Oxetane Ring Opening (e.g., Azide-Alkyne Cycloaddition Cascade)

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to molecular complexity from simple starting materials by combining multiple bond-forming events in a single pot without the isolation of intermediates. The ring strain of oxetan-2-ones makes them excellent candidates for initiating such cascades.

A notable example is the transition-metal-free azide-alkyne cycloaddition/oxetane ring-opening cascade reaction. rsc.org This methodology allows for the synthesis of hydroxymethyl-decorated triazole-fused piperazin-2-ones and nih.govrsc.orgdiazepin-4-ones. The reaction is initiated by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which is a well-established "click" reaction. wikipedia.org In this cascade, the intramolecular nucleophilic attack of the newly formed triazole ring onto the oxetane carbonyl leads to the opening of the four-membered ring and the formation of a new, larger heterocyclic system. This approach is characterized by its high atom economy and broad functional group compatibility. rsc.org

The proposed mechanism involves the initial formation of the 1,2,3-triazole via cycloaddition. The nitrogen of the triazole then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the oxetan-2-one. This leads to the cleavage of the C-O bond of the lactone and the formation of a new ring system incorporating the triazole.

Ring Expansion Reactions of Oxetanes

The inherent ring strain of oxetanes also drives a variety of ring-expansion reactions, providing access to larger heterocyclic systems such as tetrahydrofurans, which are common motifs in natural products and pharmaceuticals. nih.govbeilstein-journals.org These transformations can be achieved through various methodologies, including reactions with carbene precursors, metal-catalyzed cycloadditions, and nucleophilic rearrangements.

Expansion Reactions with Carbene Precursors

The reaction of oxetanes with carbenes or carbenoids represents a direct method for their ring expansion to tetrahydrofurans. These reactions typically proceed through the formation of an oxonium ylide intermediate, which then undergoes rearrangement.

Recent developments have shown that stabilized carbenes generated under blue light irradiation can effectively induce the ring expansion of oxetanes. nih.govbeilstein-journals.org This photochemical method is advantageous as it often proceeds at room temperature without the need for additives and can exhibit high diastereoselectivity. DFT calculations suggest a mechanism involving nitrogen elimination from a diazo precursor to generate the carbene, followed by the formation of an oxonium ylide and subsequent rearrangement to the five-membered ring. beilstein-journals.org Copper-N-heterocyclic carbene (NHC) complexes have also been shown to catalyze the ring expansion of oxetanes with diazo compounds, broadening the substrate scope of this transformation. clausiuspress.com

| Carbene Source | Catalyst/Conditions | Product | Mechanistic Feature |

| Diazo compounds | Blue light irradiation | Tetrahydrofurans | Formation of a stabilized carbene followed by oxonium ylide rearrangement. beilstein-journals.org |

| Diazo compounds | NHC-Cu Catalyst | 4-Substituted furans | Catalytic cycle involving a copper-carbene intermediate. clausiuspress.com |

Metal-Catalyzed Intermolecular Cycloaddition Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures from simple precursors. In the context of oxetane chemistry, metal-catalyzed intermolecular cycloaddition reactions provide a versatile route for ring expansion.

For instance, nickel-catalyzed cycloadditions of 1,3-dienes with 3-oxetanone have been developed to synthesize spirocyclic ethers. utexas.edu These reactions involve the oxidative coupling of the diene and the oxetanone at the nickel center, followed by reductive elimination to form the final product. Additionally, alkynyloxetanes can undergo metal-catalyzed oxidative cyclization, leading to ring expansion to form dihydrofurans and lactones. acs.org The selectivity of these reactions can often be controlled by the choice of metal catalyst and ligands. Furthermore, visible-light-mediated triplet photosensitization has been employed to promote the intermolecular crossed [2+2] cycloaddition of exocyclic arylidene oxetanes with electron-deficient alkenes, yielding polysubstituted 2-oxaspiro[3.3]heptanes. acs.org

Intramolecular Cycloadditions Involving Neighboring Group Participation

Intramolecular reactions often benefit from favorable entropic factors, and in the case of oxetane chemistry, neighboring group participation can play a crucial role in facilitating ring expansions and rearrangements. The strategic placement of a nucleophilic group on a substituent attached to the oxetane ring can lead to an intramolecular ring-opening/ring-closing cascade.

An example of this is the intramolecular ring opening of oxetane carboxamides with mild nucleophiles like nitrogen heterocycles. nih.gov This process can occur under metal-free basic conditions, which is noteworthy for oxetane ring-opening reactions. The neighboring amide group participates in the initial ring opening, which is then followed by cyclization to form a new, larger heterocyclic system. Computational studies have also explored the role of neighboring group participation in reactions of 2-methyleneoxetanes, examining the favorability of fused bicyclic intermediates in nucleobase incorporation reactions. acs.org The participation of neighboring oxygen atoms in O,O- or O,N-acetal functional groups has also been shown to be a fruitful strategy in intramolecular cyclizations. epa.goveurekaselect.com

Nucleophilic Ring Expansion Mechanisms

Nucleophilic ring expansion reactions of oxetanes typically involve the attack of a nucleophile on a carbon atom of the ring, leading to ring opening and subsequent rearrangement to a larger ring. These reactions are often promoted by the release of ring strain.

The mechanism can be initiated by an external nucleophile or by an intramolecular nucleophilic attack. For instance, the treatment of certain substituted oxetanes with a strong base can induce a rearrangement that leads to a ring-expanded product. These reactions can be thought of as variants of the Tiffeneau-Demjanov rearrangement. The key step is the formation of a carbocation or a species with carbocationic character adjacent to the ring, which then triggers the migration of one of the ring carbons to form a larger, less strained ring. masterorganicchemistry.com The regioselectivity of the nucleophilic attack and the subsequent rearrangement are governed by the substitution pattern on the oxetane ring and the nature of the nucleophile.

Other Significant Reactions of Beta-Lactones

Beta-lactones exhibit several principal modes of reactivity, including decarboxylation, rearrangement to form larger rings, reactions with nucleophiles, and reactions involving their enolates. thieme-connect.comresearchgate.net

Decarboxylation Reactions and Olefin Formation

The thermal decarboxylation of beta-lactones (oxetan-2-ones) is a well-established and synthetically useful method for producing olefins (alkenes). researchgate.net This reaction involves the elimination of carbon dioxide (CO2) and is notable for being a rare example of a [2+2]-cycloreversion that proceeds with retention of stereochemistry. researchgate.net This stereospecificity means that a cis-substituted beta-lactone will yield a cis-olefin, while a trans-substituted beta-lactone will produce a trans-olefin. acs.orgnih.govacs.org

The mechanism of this first-order reaction has been the subject of extensive study. acs.org Evidence from solvent effects, reaction volumes, substituent effects, and computational studies suggests that the reaction does not proceed through a concerted pathway or a diradical intermediate. acs.org Instead, the widely accepted mechanism involves a stepwise process initiated by the cleavage of the O1–C4 bond to form a zwitterionic intermediate, which then rapidly loses CO2 to form the alkene. acs.org

| Substituent Type | Effect on Reaction Rate | Rationale |

|---|---|---|

| Electron-donating groups | Enhance the rate of decarboxylation | Stabilize the positive charge developing on the carbon atom in the zwitterionic intermediate. |

| Electron-withdrawing groups | Decrease the rate of decarboxylation | Destabilize the positive charge in the zwitterionic intermediate. |

Lewis Acid Promoted Rearrangements to Gamma-Lactones

Beta-lactones can undergo ring expansion to form the thermodynamically more stable five-membered gamma-lactones, a transformation often promoted by Lewis acids. thieme-connect.com This rearrangement is a key synthetic strategy for accessing gamma-butyrolactone structures, which are prevalent in many natural products.

The reaction is believed to proceed through the coordination of the Lewis acid to the carbonyl oxygen of the beta-lactone. This activation facilitates the cleavage of the acyl C2–O1 bond, followed by an intramolecular rearrangement and ring expansion to yield the gamma-lactone. The choice of Lewis acid and reaction conditions can be crucial for achieving high yields and selectivity in these transformations. organic-chemistry.orgmdpi.com While this is a recognized pathway, the specific conditions and mechanisms can vary significantly depending on the substrate's structure. thieme-connect.com

Reactions of Beta-Lactone Enolates with Various Electrophiles

Like other carbonyl compounds, beta-lactones can be deprotonated at the α-carbon (the carbon adjacent to the carbonyl group) to form enolate ions. libretexts.orgmasterorganicchemistry.com These enolates are potent carbon nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon bonds at the α-position. blogspot.comuwo.ca

The formation of the enolate is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which can completely deprotonate the beta-lactone. libretexts.orgorganicchemistrytutor.com The resulting enolate can then undergo SN2 reactions with suitable electrophiles, most commonly alkyl halides. libretexts.orgmasterorganicchemistry.comblogspot.com

Key aspects of beta-lactone enolate alkylation:

Electrophiles: The reaction works best with primary, benzylic, and allylic alkyl halides that are reactive in SN2 displacements. blogspot.com Tertiary alkyl halides are unsuitable as they tend to undergo elimination reactions. libretexts.orgblogspot.com

Mechanism: The enolate attacks the alkyl halide in a classic SN2 fashion, displacing the halide leaving group and forming a new C-C bond. blogspot.comorganicchemistrytutor.com

Synthetic Utility: This method provides a direct route to α-substituted beta-lactones, which are versatile intermediates for synthesizing more complex molecules. uwo.ca

| Electrophile Class | Reactivity | Example |

|---|---|---|

| Methyl Halides | High | Methyl Iodide (CH₃I) |

| Primary Alkyl Halides | Good | Ethyl Bromide (CH₃CH₂Br) |

| Benzylic/Allylic Halides | High | Benzyl (B1604629) Bromide (PhCH₂Br) |

| Secondary Alkyl Halides | Moderate | Isopropyl Iodide ((CH₃)₂CHI) |

| Tertiary Alkyl Halides | Unreactive (Elimination) | tert-Butyl Bromide ((CH₃)₃CBr) |

Elucidation of Structure-Reactivity Relationships in Beta-Lactone Chemistry

The reactivity of beta-lactones is intrinsically linked to their molecular structure, with factors such as ring strain, substituent effects (both steric and electronic), and conformation playing critical roles.

Ring Strain: The four-membered ring of an oxetan-2-one is highly strained, with bond angles significantly deviating from the ideal sp³ and sp² geometries. acs.orgchemrxiv.org This inherent strain is a primary driver of their reactivity, making them susceptible to ring-opening reactions by a wide variety of nucleophiles. nih.gov

Electronic Effects: The electronic nature of substituents on the beta-lactone ring profoundly influences its reactivity. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity. rsc.org

Steric Effects: The size and position of substituents can sterically hinder the approach of nucleophiles or reagents to the reactive centers of the molecule. acs.orgresearchgate.net For instance, bulky substituents at the 3- or 4-positions can impede attack at the carbonyl carbon or the β-carbon, respectively. Studies on the ring-opening polymerization of lactones have shown that steric hindrance at the growing chain end can have a significant retarding effect on the reaction rate. acs.orgresearchgate.net Comparing cyclic and acyclic lactones, it has been found that α,β-unsaturated beta-lactones are significantly more reactive as Michael acceptors than their acyclic counterparts, a trend rationalized by the locked conformations of the cyclic systems. nih.gov

Thermal Decomposition Pathways and Stability Analyses of Beta-Lactones

The thermal stability of beta-lactones is a critical consideration in their synthesis, storage, and application. Generally, all lactones are susceptible to decomposition due to the strain of the cyclic ester bond. nih.gov Beta-lactones, in particular, are considerably less thermally stable than analogous beta-thiolactones. researchgate.netacs.org

The primary pathway for thermal decomposition is the decarboxylation to form an alkene and CO₂, as discussed in section 3.3.1. researchgate.net The temperature required for efficient decomposition varies depending on the substitution pattern and the solvent. researchgate.netacs.org The reaction is a first-order process and is believed to proceed through a zwitterionic intermediate. researchgate.netacs.orgnih.gov

The stability of a given oxetan-2-one is highly dependent on its substitution pattern. For the parent oxetane ring system, 3,3-disubstitution is known to increase stability by sterically blocking the pathway for external nucleophiles to initiate ring-opening. nih.gov However, many oxetane derivatives, particularly those with certain carboxylic acid functionalities, can be unstable and isomerize into larger lactone rings even at room temperature or upon gentle heating. nih.gov

| Factor | Effect on Stability | Notes |

|---|---|---|

| Ring Size | Less stable than larger lactones (e.g., gamma, delta) | Due to high angular and torsional strain. nih.gov |

| Substitution | Can increase or decrease stability | Bulky groups at C3 can sterically protect the ring. nih.gov Other functional groups may promote isomerization. nih.gov |

| Temperature | Decompose upon heating | Primary pathway is decarboxylation to olefins. researchgate.netacs.org |

| Presence of Acids/Bases | Can catalyze ring-opening or rearrangement | The oxetane ring can be unstable under acidic conditions. nih.gov |

Research on Derivatives and Analogs of 4 Octyloxetan 2 One

Synthesis of Substituted Oxetan-2-one and Oxetan-3-one Derivatives

The synthesis of substituted oxetanes is a key area of research, driven by the increasing use of the oxetane (B1205548) motif in medicinal chemistry as a bioisosteric replacement for common functional groups like gem-dimethyl or carbonyl groups. acs.org Methods have been developed for creating both substituted oxetan-2-ones and their close relatives, oxetan-3-ones, which serve as versatile building blocks.

A prominent method for the asymmetric synthesis of 2-substituted oxetan-3-ones utilizes the SAMP/RAMP hydrazone methodology. acs.org This approach involves the metalation of SAMP/RAMP hydrazones derived from oxetan-3-one, followed by a reaction with various electrophiles such as alkyl, allyl, and benzyl (B1604629) halides. acs.orgacs.org This process can yield 2-substituted oxetan-3-ones with good yields and high enantioselectivities (up to 84% ee). acs.orgresearchgate.net Furthermore, this technique can be extended through repeated lithiation and alkylation sequences to produce chiral 2,2- and 2,4-disubstituted oxetan-3-ones with enantiomeric excesses ranging from 86% to 90%. acs.orgacs.org The final ketones are obtained by hydrolyzing the hydrazones with aqueous oxalic acid, a step that proceeds without significant racemization. acs.orgacs.org

| Electrophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| MeI | 2-Methyloxetan-3-one | 65 | 72 |

| EtI | 2-Ethyloxetan-3-one | 63 | 78 |

| Allyl Bromide | 2-Allyloxetan-3-one | 75 | 84 |

| Benzyl Bromide | 2-Benzyloxetan-3-one | 69 | 82 |

Beyond the hydrazone method, other strategies have been developed for synthesizing substituted oxetane rings. A rhodium-catalyzed approach involving O-H insertion and C-C bond-forming cyclization allows for the creation of di-, tri-, and tetrasubstituted oxetanes bearing various functional groups like esters, amides, and nitriles. researchgate.netnih.gov For the direct synthesis of oxetan-2-ones, a method has been described that involves the condensation of an O-protected hydroxy aldehyde with a metal enolate of an activated carboxylic acid derivative. google.com This process, followed by spontaneous deprotection during acidic workup, provides a route to diastereomerically and enantiomerically pure oxetan-2-ones. google.com

Exploration of Chemically Diverse Beta-Lactone Scaffolds and Their Modifications

Beta-lactones are a chemically diverse class of compounds characterized by a four-membered cyclic ester ring. researchgate.net They are recognized as valuable synthetic intermediates and have been identified in over 30 core scaffolds from natural products. researchgate.netnih.gov These natural products are isolated from a wide range of organisms, including bacteria, fungi, plants, and marine sponges, showcasing the broad distribution of this structural motif in nature. nih.gov

The diversity of beta-lactone scaffolds is extensive, ranging from simple alkyl-substituted rings to more complex structures like the benzenediol lactones (BDLs), which are biosynthesized by fungi. researchgate.netpnas.org The structural modifications on the beta-lactone ring play a critical role in their biological function. For instance, in a study investigating the effects of beta-lactones on the bioluminescence of Vibrio harveyi, the nature of the substituents at the 2- and 3-positions of the lactone ring was found to be crucial for activity. rsc.org A beta-lactone with a nonenyl-chain at the 2-position and a methyl group at the 3-position showed potent inhibition, while larger substituents at the 3-position, such as decenyl or phenylethyl groups, significantly reduced the compound's potency. rsc.org

Modern biosynthetic techniques offer new avenues for creating chemical diversity. Combinatorial biosynthesis, which involves reengineering metabolic pathways, has been used to generate novel polyketide scaffolds. pnas.org By co-expressing random combinations of polyketide synthase (PKS) enzymes from different BDL biosynthetic pathways in a yeast host, a diverse library of BDL congeners was created, including some with unnatural skeletons. pnas.org This approach highlights the potential for generating novel beta-lactone scaffolds that are not accessible through traditional synthetic methods.

| Scaffold Class | Example Compound | Source Organism Type |

|---|---|---|

| Benzenediol Lactones (RALs) | Monocillin II | Fungi |

| Salinosporamides | Salinosporamide A | Bacteria (Marine Actinomycete) |

| Orlistat (Tetrahydrolipstatin) | Orlistat | Bacteria (Streptomyces toxytricini) |

| Ebelactones | Ebelactone A | Bacteria (Actinomycetes) |

Strategies for Functionalization of Beta-Lactone Systems

The functionalization of beta-lactone systems is essential for modifying their chemical properties and biological activities. The inherent ring strain of the four-membered ring makes beta-lactones reactive intermediates that can be readily functionalized. nih.gov

A primary strategy for functionalization involves the ring-opening of the beta-lactone with a wide range of nucleophiles. nih.gov This reaction can proceed via two main pathways: cleavage of the acyl C–O bond or the alkyl C–O bond, leading to different types of functionalized products. This reactivity allows for the introduction of new chemical moieties. For example, treatment of a beta-lactone with an alkynyl aluminum reagent can introduce an alkyne group, while reaction with cyanide can yield a β-cyano aliphatic acid. nih.gov Similarly, Grignard reagents prepared from aryl bromides or chlorides can be used to form β-arylated aliphatic acids. nih.gov

A more modern and direct approach to functionalization is through transition metal-catalyzed C–H activation. acs.org This powerful strategy enables the installation of functional groups at otherwise inert C–H positions without the need for pre-functionalized substrates. acs.org Advances in this field have led to methods for the direct lactonization of molecules through the activation of C(sp³)–H bonds. nih.gov For instance, palladium catalysis can be used to form beta-lactones from carboxylic acids, with the choice of ligand and oxidant being critical for favoring the desired beta-lactone product over other potential side products like gamma-lactones. nih.gov Enzymatic platforms have also been developed for the asymmetric intramolecular functionalization of C-H bonds to construct diverse lactone structures with high selectivity. nsf.gov These biocatalytic processes represent a green and efficient alternative for creating complex and chiral lactone-containing molecules. acs.orgnsf.gov

Mechanistic Investigations of Biological Interactions Involving 4 Octyloxetan 2 One Analogs Excluding Human Clinical Trials and Safety Profiles

Enzymatic Pathways and Biosynthesis of Beta-Lactone Natural Products

Beta-lactone natural products represent a chemically diverse class of compounds with significant biological potential. researchgate.netnih.gov The characteristic four-membered ring, known as a 2-oxetanone, is a strained structure that serves as a useful organic synththon and a reactive pharmacophore. researchgate.netnih.govgoogle.com Despite their potential, the production of derivatized beta-lactone drug leads has been primarily confined to chemical synthesis due to incomplete knowledge of their biosynthetic pathways. researchgate.netnih.gov

Recent research has shed light on several enzymatic mechanisms for β-lactone ring closure. These include:

ATP-dependent synthetases: These enzymes utilize the energy from ATP hydrolysis to catalyze the formation of the lactone ring. researchgate.netnih.gov

Intramolecular cyclization: This process involves the cyclization of seven-membered ring precursors. researchgate.netnih.gov

Thioesterase-mediated cyclization: In this mechanism, the beta-lactone ring is formed upon the release of the molecule from nonribosomal peptide synthetase (NRPS) assembly lines. researchgate.netnih.gov

A significant breakthrough in understanding beta-lactone biosynthesis was the discovery of the first standalone β-lactone synthetase enzyme, OleC. umn.eduacs.org Identified within the olefin biosynthesis pathway in the bacterium Xanthomonas campestris, OleC was found to convert β-hydroxy acid substrates into β-lactones in an ATP-dependent reaction. acs.org The mechanism is believed to proceed through the formation of an adenylate intermediate, where the substrate's carboxylate attacks the α-phosphoryl group of ATP. acs.org This discovery has linked the biosynthesis of simple olefins to that of complex, highly functionalized natural products. acs.org

Further research has led to the in vitro reconstitution of a five-enzyme biocatalytic pathway responsible for synthesizing the beta-lactone antibiotic obafluorin. wustl.edu This pathway, involving the enzymes ObiL, G, H, F, and D, provides a potential platform for the enzymatic synthesis of peptide beta-lactone libraries, which could be screened for novel drug candidates. wustl.edu These enzymatic approaches offer a cost-effective and stereocontrolled alternative to complex chemical synthesis methods. wustl.edu

Studies of Enzyme Inhibition Mechanisms by Beta-Lactones (e.g., Serine Hydrolases, Lipases)

The biological activity of many beta-lactone-containing compounds stems from their ability to act as potent enzyme inhibitors. researchgate.net These reactive molecules are known to covalently inhibit enzymes from more than 20 different families, with prominent examples including serine hydrolases, lipases, proteases, and fatty acid synthases (FAS). umn.eduproquest.com

The primary mechanism of inhibition involves the covalent modification of a nucleophilic amino acid residue within the enzyme's active site. acs.org The high degree of ring strain in the 2-oxetanone structure makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. researchgate.netgoogle.com For serine hydrolases, which constitute a large class of enzymes characterized by a catalytic triad including a key serine residue, the inhibition proceeds via acylation of this active site serine. acs.orgwikipedia.org This reaction forms a stable, covalent acyl-enzyme adduct, rendering the enzyme inactive. acs.org

Prominent examples of beta-lactone enzyme inhibitors include:

Orlistat (Tetrahydrolipstatin): A derivative of the natural product lipstatin, Orlistat is a well-characterized inhibitor of pancreatic and gastric lipases. acs.orgacs.org Its mechanism involves the acylation of the active site serine of these enzymes. acs.org

C75: This synthetic compound is a slow-binding inhibitor of mammalian fatty acid synthase (FAS), an enzyme often overexpressed in cancer cells. pnas.org

L-659,699: This beta-lactone inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase by acylating the enzyme. Studies show this reaction is irreversible in vitro but can be reversed within cultured cells and in vivo. nih.gov

The table below summarizes the inhibitory activity of selected beta-lactone analogs against various enzymes.

| Inhibitor | Target Enzyme | Mechanism of Action | Reference |

| Orlistat | Pancreatic Lipase (B570770) | Covalent acylation of active site serine | acs.org |

| C75 | Fatty Acid Synthase (FAS) | Slow-binding covalent inhibition | pnas.org |

| L-659,699 | HMG-CoA Synthase | Acylation of the enzyme | nih.gov |

| Salinosporamide A | Proteasome | Irreversible inhibition | researchgate.net |

Elucidation of the Molecular Basis of Biological Activity for Beta-Lactone Natural Products

The biological activity of beta-lactone analogs is intrinsically linked to their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective inhibitors. researchgate.net The inherent reactivity of the strained four-membered ring is the foundation of their activity, but the substituents on the ring dictate the molecule's specificity and potency towards its biological target. acs.orgresearchgate.net

Studies on synthetic analogs of orlistat, which inhibits fatty acid synthase (FAS), have provided key insights into the SAR of this class of beta-lactones. acs.org

α- and β-Side Chains: The length and composition of the two side chains extending from the beta-lactone core are amenable to optimization. The β-chain, in particular, is critical as it is thought to bind within the putative palmitate binding pocket of the FAS thioesterase domain, which helps to correctly position the reactive beta-lactone ring near the enzyme's catalytic triad. acs.org

Stereochemistry: The chirality of the carbons in the beta-lactone ring and its side chains has a profound impact on inhibitory activity. For instance, in orlistat analogs, compounds with an R configuration at the Cβ position exhibit substantially reduced activity compared to their S-configured counterparts. acs.org

In the context of beta-lactam antibiotics, which share the four-membered ring feature, activity against gram-negative bacteria is governed by a combination of factors: the ability to permeate the bacterial outer membrane through porin channels, resistance to inactivation by β-lactamase enzymes, and a high affinity for penicillin-binding proteins (PBPs). nih.gov Structural modifications, such as the inclusion of a 2-aminothiazolyl moiety in the acyl side chain, have been shown to increase the affinity for PBPs in gram-negative bacteria, thereby enhancing antibacterial activity. nih.gov

| Structural Feature | Impact on Biological Activity | Example Compound Class | Reference |

| β-Lactone Ring | Essential pharmacophore due to ring strain | General Beta-Lactones | researchgate.net |

| β-Side Chain | Positions the lactone for reaction in the active site | Orlistat Analogs (FAS Inhibitors) | acs.org |

| Ring Stereochemistry | Crucial for potent enzyme inhibition | Orlistat Analogs (FAS Inhibitors) | acs.org |

| 2-Aminothiazolyl Moiety | Increases affinity for Penicillin-Binding Proteins | Cephalosporins | nih.gov |

Mechanistic Studies on Cellular Pathways Modulated by Beta-Lactone Derivatives (e.g., Apoptosis Induction, PI3K/AKT Pathway Inhibition)

Beta-lactone derivatives can exert profound effects on cellular function by modulating key signaling pathways that control cell proliferation, survival, and death. Two of the most significant pathways affected are apoptosis and the PI3K/AKT/mTOR cascade.

Apoptosis Induction Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Several beta-lactone and related compounds have been shown to induce apoptosis in cancer cells through various mechanisms.

DNA Damage: Certain N-thiolated β-lactams can induce DNA damage, leading to S-phase arrest and subsequent apoptosis in tumor cell lines. nih.gov

Inhibition of Survival Pathways: The inhibition of fatty acid synthase by beta-lactones like C75 and the natural product cerulenin can trigger apoptosis, as evidenced by the cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis. pnas.orgnih.gov

Caspase Activation: The bacterial quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3-oxo-C12-HSL) has been shown to accelerate apoptosis in immune cells like macrophages and neutrophils. asm.org This process is confirmed by the activation of effector caspases, such as caspase-3 and caspase-8. asm.org The induction of apoptosis often proceeds via the intrinsic pathway, which involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. plos.org

PI3K/AKT Pathway Inhibition The phosphatidylinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node that promotes cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govmdpi.com

Some natural products have been shown to exert their anti-cancer effects by downregulating key components of the PI3K/AKT/mTOR signaling pathway. nih.gov Inhibition of this pathway can halt the cell cycle and induce apoptosis. nih.govresearchgate.net

The bacterial lactone OdDHL has been found to partially inhibit the AKT pathway and completely ablate the activity of STAT3, a downstream transcription factor, in breast cancer cells. researchgate.net This disruption of pro-survival signaling is directly linked to the induction of apoptosis. researchgate.net Pharmacological inhibition of PI3K can also sensitize cancer cells to other therapeutic interventions. nih.gov

| Cellular Pathway | Effect of Beta-Lactone Analog | Downstream Consequences | Reference |

| Apoptosis | Induction via DNA damage | S-phase arrest, Cell death | nih.gov |

| Apoptosis | Induction via FAS inhibition | PARP cleavage, Cell death | pnas.orgnih.gov |

| Apoptosis | Caspase-3 and -8 activation | Programmed cell death | asm.org |

| PI3K/AKT/mTOR | Inhibition of AKT phosphorylation | Decreased cell survival, Apoptosis | nih.govresearchgate.net |

In Vitro Mechanistic Studies of Biological Relevance (e.g., Protein Arylation, Thiol Depletion)

The chemical reactivity of the beta-lactone ring is the cornerstone of its biological activity, enabling it to covalently modify biological macromolecules. clockss.org The ring strain of the 2-oxetanone structure makes it an excellent electrophile, susceptible to attack by a variety of biological nucleophiles. google.comclockss.org In vitro studies have delineated two primary pathways for nucleophilic ring-opening, the selectivity of which is dependent on the nature of the attacking nucleophile. researchgate.netstackexchange.com

Acyl-Oxygen Cleavage (C2-O1): This pathway involves a nucleophilic attack on the carbonyl carbon (C2) of the lactone. This is the preferred route for "hard" nucleophiles, such as primary and secondary amines or methoxide ions. researchgate.netstackexchange.com This reaction results in the opening of the ring to form β-hydroxy amide or β-hydroxy ester adducts. This is a common mechanism in the reaction with the active site serine of serine hydrolases. acs.org

Alkyl-Oxygen Cleavage (C4-O1): This pathway involves an SN2-type attack on the β-carbon (C4) of the lactone. This mechanism is favored by "soft" nucleophiles. researchgate.netstackexchange.comacs.org A biologically relevant example is the reaction with thiolates, such as the side chain of cysteine residues in proteins. stackexchange.com This reaction would lead to the formation of a covalent bond between the protein and the inhibitor, resulting in what can be described as protein alkylation and contributing to the depletion of free cellular thiols. This SN2 ring-opening results in β-substituted carboxylic acids. acs.org

The regioselectivity of the ring-opening reaction can be influenced by factors such as the specific nucleophile, the solvent, and the substituents on the beta-lactone ring itself. researchgate.netstackexchange.com This differential reactivity allows beta-lactones to covalently modify a range of biological targets. The ability to react with cysteine residues, for example, provides a clear mechanism for protein modification and thiol depletion, which can disrupt protein function and cellular redox balance.

Future Directions and Emerging Research Avenues in 4 Octyloxetan 2 One Chemistry

The field of β-lactone chemistry is undergoing a renaissance, driven by the dual pressures of sustainable chemical synthesis and the demand for novel functional molecules and materials. As a representative yet underexplored member of this class, 4-octyloxetan-2-one stands at the confluence of these trends. Its long alkyl chain suggests potential applications in polymer science and as a hydrophobic building block. Future research is poised to unlock this potential by addressing key challenges in its synthesis, reactivity, and application. The following sections outline promising avenues for investigation that will shape the future of this compound chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.